4-Chloro-2,3-dimethoxybenzaldehyde
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Overview
Description
4-Chloro-2,3-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H9ClO3. It is a derivative of benzaldehyde, characterized by the presence of chlorine and methoxy groups on the benzene ring. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2,3-dimethoxybenzaldehyde can be synthesized through several methods. One common method involves the chlorination of 2,3-dimethoxybenzaldehyde using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,3-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: 4-Chloro-2,3-dimethoxybenzoic acid.
Reduction: 4-Chloro-2,3-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2,3-dimethoxybenzaldehyde is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is employed in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2,3-dimethoxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but often include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3,4-dimethoxybenzaldehyde
- 3-Chloro-4,5-dimethoxybenzaldehyde
- 4-Chloro-3,5-dimethoxybenzaldehyde
Uniqueness
4-Chloro-2,3-dimethoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted synthetic applications and research studies where specific reactivity or interaction profiles are desired.
Properties
Molecular Formula |
C9H9ClO3 |
---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
4-chloro-2,3-dimethoxybenzaldehyde |
InChI |
InChI=1S/C9H9ClO3/c1-12-8-6(5-11)3-4-7(10)9(8)13-2/h3-5H,1-2H3 |
InChI Key |
IBZWQIRJQGQLQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1OC)Cl)C=O |
Origin of Product |
United States |
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